molecular formula C18H19N3O7S B2818820 N-(2H-1,3-benzodioxol-5-yl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide CAS No. 1357933-75-5

N-(2H-1,3-benzodioxol-5-yl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2818820
CAS No.: 1357933-75-5
M. Wt: 421.42
InChI Key: NSSQSOFMSPDYLW-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic organic compound characterized by a benzodioxole moiety linked via an acetamide bridge to a 1,2-dihydropyridin-2-one ring substituted with a morpholine-4-sulfonyl group. The dihydropyridinone core introduces conformational flexibility and a hydrogen-bond acceptor site at the carbonyl oxygen. Structural elucidation of such compounds often employs crystallographic tools like SHELXL for refinement and Mercury for visualization of packing patterns and intermolecular interactions .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O7S/c22-17(19-13-1-3-15-16(9-13)28-12-27-15)11-20-10-14(2-4-18(20)23)29(24,25)21-5-7-26-8-6-21/h1-4,9-10H,5-8,11-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSQSOFMSPDYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step chemical processes. These processes often include the formation of intermediate compounds, which are then subjected to further reactions to yield the final product. Common synthetic methods may involve:

    Formation of the Benzodioxole Ring: This can be achieved through cyclization reactions involving catechol derivatives.

    Introduction of the Morpholine Sulfonyl Group: This step often involves sulfonation reactions using reagents like chlorosulfonic acid followed by morpholine substitution.

    Formation of the Pyridinone Moiety: This can be synthesized through condensation reactions involving pyridine derivatives and suitable electrophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding.

    Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name Molecular Formula* Key Functional Groups Notable Features
Target: N-(2H-1,3-benzodioxol-5-yl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide C₁₈H₁₉N₃O₇S Benzodioxole, acetamide, morpholine sulfonyl, dihydropyridinone Flexible dihydropyridinone core; high polarity due to sulfonyl group
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide () C₂₃H₂₆BrN₅O₄S₂ Pyrimidine, bromo, morpholine, sulfonamide, methoxyphenyl Rigid pyrimidine core; bromo substituent may reduce solubility
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-... () C₃₉H₅₀N₄O₅ Diphenylhexane, phenoxy acetamide, tetrahydro-pyrimidinone Complex stereochemistry; lipophilic aromatic groups enhance membrane permeability

*Molecular formulas inferred from structural descriptions.

Key Observations:

Core Heterocycles: The target’s 1,2-dihydropyridin-2-one allows partial unsaturation, enabling resonance stabilization, whereas pyrimidine-based analogs () exhibit full aromaticity, favoring planar stacking but reduced flexibility . Tetrahydro-pyrimidinone derivatives () offer saturated nitrogen-rich rings, enhancing hydrogen-bond donor/acceptor capacity .

Benzodioxole vs. trimethylbenzenesulfonamide (): The former’s oxygen atoms facilitate hydrogen bonding, while the latter’s methyl groups enhance lipophilicity.

Stereochemical Complexity :

  • Compounds in feature multiple stereocenters, which are absent in the target. This complexity can influence biological target specificity but complicates synthesis .

Crystallographic and Physicochemical Properties

Crystallographic data refinement using SHELXL () and packing analysis via Mercury () reveal differences in intermolecular interactions:

  • Target Compound : Predicted to form hydrogen bonds between the sulfonyl oxygen and adjacent amide hydrogens, with benzodioxole participating in π-stacking. This may enhance crystal stability and melting point .
  • Analog : The bromo-substituted pyrimidine likely exhibits halogen bonding, while the sulfonamide group engages in hydrogen bonding, creating a denser crystal lattice .

Table 2: Inferred Physicochemical Properties

Property Target Compound Compound Compound
Polarity High (sulfonyl group) Moderate (bromo, sulfonamide) Low (lipophilic groups)
Solubility (aq.) Likely moderate Low Very low
Melting Point High (strong H-bonding) Moderate Variable (stereochemistry)

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

C12H14N2O4\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{4}

Key Properties:

  • Molecular Weight : 250.251 g/mol
  • LogP : 1.23090
  • PSA (Polar Surface Area) : 63.52000

These properties suggest a moderate hydrophilicity which may influence its bioavailability and interaction with biological targets.

Enzyme Inhibition

Recent studies have highlighted the compound's role as an inhibitor of various enzymes:

  • α-Amylase Inhibition : The compound exhibits significant inhibitory activity against α-amylase, an enzyme crucial for carbohydrate metabolism. In vitro tests have shown IC50 values as low as 0.68 µM, indicating potent activity compared to established inhibitors .
  • Acetylcholinesterase Inhibition : The compound has also been evaluated for its acetylcholinesterase inhibitory activity, which is relevant for conditions like Alzheimer's disease. Preliminary results indicate moderate inhibitory effects, suggesting potential for neuroprotective applications .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been assessed across various cancer cell lines:

Cell Line IC50 (µM)
MCF7 (Breast Cancer)26
A549 (Lung Cancer)45
HeLa (Cervical Cancer)35

These findings indicate that the compound possesses selective cytotoxicity towards cancer cells while showing limited toxicity to normal cells (IC50 > 150 µM for Hek293t cells), which is a desirable characteristic in anticancer drug development .

In Vivo Studies

In vivo studies using a streptozotocin-induced diabetic mouse model demonstrated that administration of the compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . This suggests a potential application in managing diabetes through modulation of glucose metabolism.

Case Study: Antidiabetic Effects

In a controlled study involving diabetic mice, the administration of this compound resulted in statistically significant reductions in blood glucose levels compared to control groups. This effect was attributed to the compound's ability to inhibit α-amylase and potentially enhance insulin sensitivity.

Future Directions

The promising biological activities of this compound warrant further exploration:

  • Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its enzyme inhibition and anticancer effects are necessary.
  • Therapeutic Applications : Investigating its potential as a therapeutic agent in diabetes management and cancer treatment could lead to novel treatment options.
  • Safety and Toxicology : Comprehensive toxicological evaluations will be crucial for understanding the safety profile of this compound before clinical applications.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound to ensure high yield and purity?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including amide coupling, sulfonylation, and cyclization. Key steps include:
  • Amide bond formation: Use DMF as a solvent with potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution .
  • Sulfonylation: Introduce the morpholine sulfonyl group using sulfonyl chloride derivatives under controlled temperatures (0–25°C) in dichloromethane (DCM) .
  • Cyclization: Optimize temperature (60–80°C) and reaction time (12–24 hours) to form the dihydropyridinone core .
  • Monitoring: Thin-layer chromatography (TLC) or HPLC ensures reaction completion .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsPurposeReferences
Amide couplingDMF, K₂CO₃, RTAcetamide bond formation
SulfonylationMorpholine sulfonyl chloride, DCM, 0°CIntroduce sulfonyl group
CyclizationDMF, 70°C, 18 hoursDihydropyridinone ring formation

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR: Confirms aromatic protons (δ 6.7–7.5 ppm), acetamide methyl groups (δ 2.1 ppm), and morpholine sulfonyl linkages .
  • Mass Spectrometry (MS): Validates molecular weight ([M+H]⁺ expected at m/z ~460) .
  • HPLC: Assesses purity (>98%) with retention time consistency .

Q. Table 2: Key Characterization Data

TechniqueCritical Peaks/ObservationsStructural ConfirmationReferences
¹H NMRδ 2.1 (CH₃), δ 6.7–7.5 (aromatic)Benzodioxole and acetamide moieties
HPLCRt = 12.3 min, 98% purityPurity assessment

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

  • Methodological Answer: Molecular docking studies using software like AutoDock or Schrödinger Suite can model interactions with enzymes (e.g., kinases) or receptors. Focus on:
  • Binding affinity: Analyze hydrogen bonding with the sulfonyl group and π-π stacking of the benzodioxole ring .
  • Dynamics: MD simulations assess stability of ligand-target complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in reported reaction yields for similar acetamide derivatives?

  • Methodological Answer: Systematic optimization via Design of Experiments (DoE) evaluates variables:
  • Solvent polarity: Compare DMF (high polarity) vs. acetonitrile (moderate) for coupling efficiency .
  • Catalysts: Test Pd/C or tertiary amines for byproduct suppression .
  • Temperature gradients: Identify ideal ranges for cyclization (e.g., 60°C vs. 80°C) .

Q. How do electronic effects of substituents influence the compound’s reactivity in multi-step syntheses?

  • Methodological Answer:
  • Electron-withdrawing groups (EWGs): Morpholine sulfonyl enhances electrophilicity at the pyridinone ring, facilitating nucleophilic attacks .
  • Steric hindrance: Bulky benzodioxole substituents may slow sulfonylation; mitigate with slow reagent addition .

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